N-Iodomorpholine hydriodide (CAS 120972-13-6) is a specialized electrophilic iodinating agent characterized by its stable quaternary ammonium salt structure and a molecular weight of 340.93 g/mol . Unlike volatile or highly reactive elemental iodine, this compound exists as a stable solid, which ensures safe handling and precise stoichiometric control in industrial environments . Its ionic nature grants it enhanced solubility in polar solvents such as THF, making it highly compatible with modern cross-coupling and cycloaddition protocols [1]. For procurement professionals and synthetic chemists, N-iodomorpholine hydriodide represents a specific, high-yield alternative to traditional iodine sources, offering precise control over electrophilic iodine transfer while minimizing the formation of polyiodinated byproducts in the synthesis of complex pharmaceutical intermediates .
Substituting N-iodomorpholine hydriodide with generic alternatives like elemental iodine or standard N-iodosuccinimide (NIS) frequently leads to lower yields and higher byproduct formation in sensitive alkyne iodinations. Elemental iodine lacks electrophilic specificity, often requiring harsh oxidative conditions that drive up waste remediation costs and cause equipment corrosion . Furthermore, the free base form (N-iodomorpholine) lacks the structural stability provided by the hydriodide salt, which is critical for driving complex transformations at room temperature . In advanced manufacturing settings, generic iodinating agents struggle with functional group tolerance, whereas the ionic hydriodide salt maintains homogeneous polar solvent profiles, ensuring uninterrupted processing and high-purity intermediate generation [1].
For the synthesis of complex iodoalkynes, N-iodomorpholine hydriodide acts as a highly selective electrophilic iodine source. In copper(I) iodide-catalyzed systems in THF, the reagent facilitates the formation of target iodo-compounds at room temperature in just 2 hours, achieving an exceptional yield of 97% [1]. This provides a distinct advantage over non-catalyzed or generic basic iodinating agents, which typically require elevated temperatures and exhibit lower regioselectivity, risking the degradation of sensitive functional groups on the substrate .
| Evidence Dimension | Reaction yield and time for terminal alkyne iodination |
| Target Compound Data | 97% yield at room temperature in 2 hours (with CuI catalyst) |
| Comparator Or Baseline | Generic electrophilic iodination methods (lower yields, elevated temperatures required) |
| Quantified Difference | Near-quantitative (97%) conversion at ambient temperature |
| Conditions | CuI-catalyzed electrophilic iodination in THF at room temperature |
Achieving near-quantitative yields at room temperature minimizes energy costs and eliminates the need for complex downstream purification of pharmaceutical intermediates.
N-Iodomorpholine hydriodide is isolated as a stable solid, contrasting sharply with the physical properties of elemental iodine . This solid-state profile provides a measurable handling advantage over elemental iodine, which sublimes at room temperature and presents severe inhalation hazards and dosing inaccuracies . The stability of the hydriodide salt facilitates precise stoichiometric addition and safe storage under standard laboratory conditions without the need for specialized vapor-containment infrastructure .
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Stable solid, no sublimation at room temperature |
| Comparator Or Baseline | Elemental iodine (sublimes at standard temperature and pressure) |
| Quantified Difference | Elimination of sublimation-related mass loss and vapor hazards |
| Conditions | Standard ambient laboratory storage and handling |
Eliminating sublimation hazards improves stoichiometric precision, reduces worker exposure, and lowers the cost of specialized handling equipment.
In the multi-step synthesis of complex pharmaceutical agents, such as Cot modulators for Crohn's disease, N-iodomorpholine hydriodide demonstrates superior functional group tolerance. When applied to the iodination of highly functionalized alkynes, the reagent effectively drives the reaction to completion at room temperature within 5 hours without degrading sensitive amine or nitrile moieties [1]. Compared to harsher halogenating agents like iodine monochloride (ICl), which often induce unwanted electrophilic aromatic substitutions, N-iodomorpholine hydriodide ensures the structural integrity of the target scaffold .
| Evidence Dimension | Functional group tolerance during complex intermediate synthesis |
| Target Compound Data | Complete conversion in 5 hours at room temperature with preserved amine/nitrile groups |
| Comparator Or Baseline | Iodine monochloride (ICl) (induces competitive electrophilic aromatic substitution) |
| Quantified Difference | Prevention of off-target halogenation on sensitive scaffolds |
| Conditions | Iodination of functionalized alkynes in complex API synthesis |
High functional group tolerance prevents the loss of expensive, advanced synthetic intermediates, directly improving the overall cost-efficiency of API manufacturing.
The reagent's precise electrophilic iodine transfer capabilities make it optimal for the preparation of iodoalkynes, such as intermediates for tricyclic triazole σ1 receptor antagonists. By utilizing N-iodomorpholine hydriodide with a copper catalyst, manufacturers can achieve near-quantitative (97%) yields at room temperature, making it the preferred choice for scaling up click-chemistry precursors [1].
Due to its mild reactivity profile and high functional group tolerance, N-iodomorpholine hydriodide is highly suited for the late-stage iodination of complex pharmaceutical scaffolds, such as Cot (Cancer Osaka Thyroid) modulators. It allows procurement teams to source a reliable reagent that will not degrade sensitive nitrile or amine functionalities during the synthesis of these advanced APIs [2].
The compound is specifically indicated for the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield critical building blocks for phosphine oxide-iodotriazole hybrid molecules and silver bis(pyrazolyl)-methane complexes. Its solid-state stability and precise stoichiometry ensure reproducible batches in the manufacturing of these advanced materials .